
6-Chloroisoquinolin-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloroisoquinolin-1-amine is a chemical compound with the molecular formula C9H7ClN2. It has a molecular weight of 178.62 . It is a solid substance that should be stored at 4°C and protected from light .
Synthesis Analysis
While specific synthesis methods for 6-Chloroisoquinolin-1-amine were not found, a related compound, quinolin-6-amines, has been synthesized from 5-bromocoumarin . The synthesized compounds were characterized by elemental and spectral (I.R., 1H-NMR, Mass) analysis .Molecular Structure Analysis
6-Chloroisoquinolin-1-amine contains a total of 20 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary aromatic amine, and 1 Pyridine .Chemical Reactions Analysis
While specific chemical reactions involving 6-Chloroisoquinolin-1-amine were not found, amines in general can undergo alkylation and acylation . Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide .Physical And Chemical Properties Analysis
6-Chloroisoquinolin-1-amine is a solid substance with a molecular weight of 178.62 . It should be stored at 4°C and protected from light .Applications De Recherche Scientifique
Anticancer Applications : N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, derived from a compound closely related to 6-Chloroisoquinolin-1-amine, has been identified as an effective anticancer agent with potent apoptosis-inducing properties and high blood-brain barrier penetration. It shows efficacy in human MX-1 breast and other mouse xenograft cancer models (Sirisoma et al., 2009).
Synthesis of Adamantane-Containing Amines : Chlorine atoms at the alpha-position of N-heterocycles, like 1,3-Dichloroisoquinoline, have been substituted by amino groups to synthesize N-heteroaryl substituted adamantane-containing amines. These compounds are of interest for their potential antiviral and psychotherapeutic activities (Kharlamova et al., 2021).
Derivatization in Liquid Chromatography : 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate, a compound related to 6-Chloroisoquinolin-1-amine, has been used for the derivatization of primary and secondary amines including amino acids, biogenic amines, and neurotransmitters. This method facilitates their identification and quantification in liquid chromatography-electrospray ionization-mass spectrometry (Boughton et al., 2011).
Cytotoxic Evaluation in Anticancer Research : Hybrid Purine-quinoline molecules, synthesized through a process involving compounds similar to 6-Chloroisoquinolin-1-amine, have shown promise in anticancer research. These compounds exhibit cytotoxic activity against NCI-60 cell-lines, indicating potential as novel therapeutic agents for cancer treatment (Kapadiya & Khunt, 2018).
Antibacterial Properties : 8-Nitrofluoroquinolone derivatives, synthesized from compounds similar to 6-Chloroisoquinolin-1-amine, have been studied for their antibacterial properties. These compounds have shown interesting antibacterial activity against both gram-positive and gram-negative strains (Al-Hiari et al., 2007).
Orientations Futures
Propriétés
IUPAC Name |
6-chloroisoquinolin-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-5H,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKBXXNAQGTFDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2N)C=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697436 |
Source


|
| Record name | 6-Chloroisoquinolin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroisoquinolin-1-amine | |
CAS RN |
102200-00-0 |
Source


|
| Record name | 6-Chloroisoquinolin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

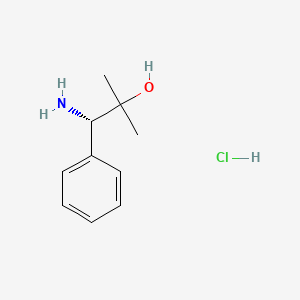
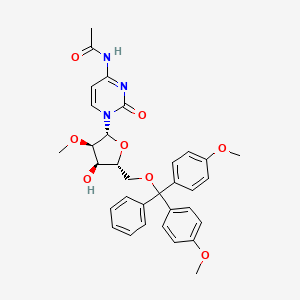
![1-[(3,4-Difluorophenyl)ethynyl]-4-propylbenzene](/img/structure/B599392.png)
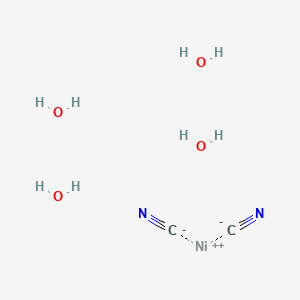
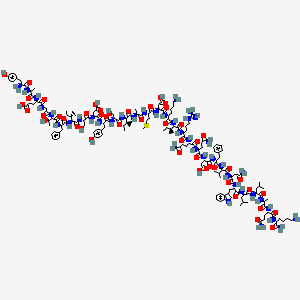


![Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide](/img/structure/B599404.png)

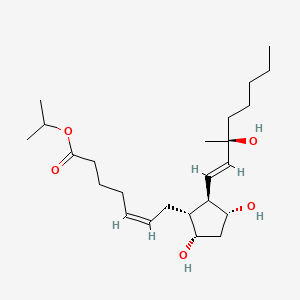
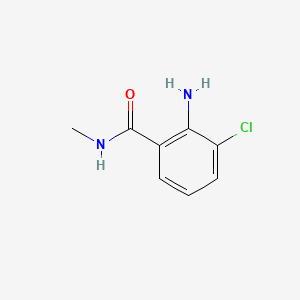
![[4-(1,3-Oxazol-5-yl)phenyl]methanol](/img/structure/B599410.png)

![N-[[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene]-glycine](/img/structure/B599412.png)